(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate
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Overview
Description
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is a synthetic organic compound characterized by the presence of difluorophenoxy and methylbenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate typically involves the reaction of (E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the hex-3-enyl chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonate group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
(E)-6-(2,5-Difluorophenoxy)hex-3-en-1-ol: A precursor in the synthesis of the target compound.
Uniqueness
(E)-6-(2,5-Difluorophenoxy)hex-3-enyl 4-methylbenzenesulfonate is unique due to the combination of difluorophenoxy and sulfonate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20F2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(E)-6-(2,5-difluorophenoxy)hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H20F2O4S/c1-15-6-9-17(10-7-15)26(22,23)25-13-5-3-2-4-12-24-19-14-16(20)8-11-18(19)21/h2-3,6-11,14H,4-5,12-13H2,1H3/b3-2+ |
InChI Key |
SNWDWRYIKKJHSE-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC/C=C/CCOC2=C(C=CC(=C2)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=CCCOC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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